molecular formula C18H14N2O B3140424 4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether CAS No. 477886-70-7

4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether

Cat. No. B3140424
CAS RN: 477886-70-7
M. Wt: 274.3 g/mol
InChI Key: XQJFASVINSAJHJ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic nitrogen compounds that have attracted attention due to their broad profile of biological activities . They have been designed, synthesized, and described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiparasitic, and anticancer compounds .


Synthesis Analysis

Pyrrolo[1,2-a]quinoxalines can be synthesized using a multi-step pathway starting from commercially available 2-nitroaniline . The synthesis involves various approaches to the formation of the pyrazine ring, one of which involves intramolecular cyclization of functionalized N-phenylpyrroles .


Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxalines can be characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[1,2-a]quinoxalines can include intramolecular cyclization, condensation, and other reactions depending on the specific synthesis pathway .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological activity, some pyrrolo[1,2-a]quinoxalines have been studied as inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .

Safety and Hazards

The safety and hazards associated with pyrrolo[1,2-a]quinoxalines can vary depending on the specific derivative and its biological activity. Some derivatives have shown cytotoxic potential against different human leukemia cell lines .

Future Directions

The future directions in the study of pyrrolo[1,2-a]quinoxalines could involve the development of new, simple methods for their preparation, the discovery of new cytotoxic molecules for the treatment of human cancers, and further exploration of their broad range of biological activities .

properties

IUPAC Name

4-(4-methylphenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-13-8-10-14(11-9-13)21-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJFASVINSAJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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